molecular formula C8H2Cl2F3NO B1407699 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile CAS No. 1706458-14-1

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile

Cat. No. B1407699
M. Wt: 256.01 g/mol
InChI Key: FADLYMJUOGDQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile is an organic compound that belongs to the family of benzonitrile derivatives . It has a molecular weight of 256.01 .


Molecular Structure Analysis

The IUPAC name for this compound is 3,4-dichloro-5-(trifluoromethoxy)benzonitrile . The InChI code is 1S/C8H2Cl2F3NO/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2H .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

    Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines (TFMP), which include 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
    • Method : The synthesis and applications of TFMP and its derivatives are used in these industries . Specific methods of application or experimental procedures were not detailed in the source.
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

    Synthesis of Fluvoxamine

    • Field : Pharmaceutical Industry .
    • Application : 4-(Trifluoromethoxy)benzonitrile, which is structurally similar to 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile, is a key intermediate in the synthesis of fluvoxamine , a medication used to treat major depressive disorder, obsessive–compulsive disorder, panic disorder, and social anxiety disorder.
    • Method : It participates in a nickel-catalyzed arylcyanation reaction of 4-octyne . Specific methods of application or experimental procedures were not detailed in the source.

    Chemical Synthesis

    • Field : Chemical Industry .
    • Application : 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile is used as a chemical intermediate in the synthesis of other compounds .

    Synthesis of Selinexor

    • Field : Pharmaceutical Industry .
    • Application : 3,5-bis(trifluoromethyl)benzonitrile, which is structurally similar to 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile, is used in the synthesis of selinexor , a medication used to treat cancer.
    • Method : The mechanism for producing selinexor begins with 3,5-bis(trifluoromethoxy)benzonitrile . The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .

    Chemical Intermediate

    • Field : Chemical Industry .
    • Application : 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile is used as a chemical intermediate in the synthesis of other compounds .

    Synthesis of Fluorine-Containing Drugs

    • Field : Pharmaceutical Industry .
    • Application : Trifluoromethyl group-containing drugs, which include compounds structurally similar to 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile, have been approved by the FDA over the last 20 years . These drugs are used for various diseases and disorders .
    • Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

properties

IUPAC Name

3,4-dichloro-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3NO/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADLYMJUOGDQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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